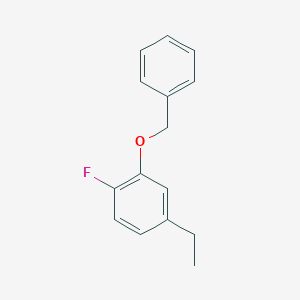

2-(Benzyloxy)-4-ethyl-1-fluorobenzene

Description

2-(Benzyloxy)-4-ethyl-1-fluorobenzene is a substituted aromatic compound featuring a benzyloxy group at position 2, an ethyl group at position 4, and a fluorine atom at position 1 of the benzene ring. This structure combines electron-donating (ethyl), electron-withdrawing (fluorine), and sterically bulky (benzyloxy) substituents, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4-ethyl-1-fluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO/c1-2-12-8-9-14(16)15(10-12)17-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIYTAHLOFDKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-ethyl-1-fluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylphenol, benzyl bromide, and fluorobenzene.

Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 4-ethylphenol with benzyl bromide in the presence of a base such as potassium carbonate.

Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like cesium fluoride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.

Reduction: Reduction reactions can target the fluorine atom or the benzyloxy group, resulting in the formation of corresponding hydrocarbons.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Benzylic alcohols or ketones.

Reduction: Hydrocarbons with the removal of fluorine or benzyloxy groups.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

2-(Benzyloxy)-4-ethyl-1-fluorobenzene serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a useful building block in organic synthesis. The compound can undergo oxidation to produce benzylic alcohols or ketones, reduction to yield hydrocarbons, and substitution reactions to form various substituted benzene derivatives depending on the electrophile used.

Mechanism of Action:

The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors, influencing their activity and function. This interaction can modulate signaling pathways related to cellular processes like proliferation and differentiation.

Biological Applications

Fluorescent Probes:

In biological research, this compound is utilized in developing fluorescent probes for imaging and diagnostics. These probes can help visualize biological processes in real-time, aiding in the study of cellular functions and disease mechanisms.

Radiopharmaceutical Synthesis:

The compound is also relevant in the synthesis of radiopharmaceuticals. For instance, it can be transformed into 4-[18F]fluorophenol, which serves as a synthon for creating more complex radiopharmaceuticals with potential applications in positron emission tomography (PET) imaging .

Industrial Applications

Material Production:

In the industrial sector, this compound is employed in producing advanced materials such as polymers and coatings. Its unique properties contribute to the development of materials with specific characteristics tailored for various applications.

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules |

| Biological Imaging | Development of fluorescent probes |

| Radiopharmaceuticals | Synthesis of compounds for PET imaging |

| Material Science | Production of advanced polymers and coatings |

Case Studies

Case Study 1: Fluorescent Probes Development

In a study focused on developing fluorescent probes using this compound, researchers synthesized derivatives that exhibited high quantum yields and stability under biological conditions. These probes were successfully utilized to visualize cancer cell dynamics, demonstrating the compound's potential in diagnostic applications.

Case Study 2: Synthesis of Radiopharmaceuticals

Another research effort explored the transformation of this compound into radiolabeled compounds for PET imaging. The synthesis involved multiple steps that highlighted the compound's versatility as a precursor for radiopharmaceuticals, ultimately leading to improved imaging techniques for early cancer detection.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-ethyl-1-fluorobenzene involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

Pathways: It can modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on evidence from synthesis protocols, safety data, and related derivatives:

Structural and Electronic Effects

Substituent Positioning :

- The target compound’s ethyl group (position 4) enhances lipophilicity compared to the chloro analog (position 4 in ), which may improve membrane permeability in drug candidates .

- Fluorine at position 1 (para to benzyloxy) creates a strong electron-withdrawing effect, directing electrophilic substitution to specific ring positions .

Reactivity Differences :

- Bromine in 1-bromo-2-fluoro-4-(benzyloxy)benzene () facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethyl group in the target compound limits such reactivity but improves stability under basic conditions .

Biological Activity

2-(Benzyloxy)-4-ethyl-1-fluorobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the introduction of a benzyloxy group and an ethyl substituent onto a fluorobenzene core. Various synthetic routes have been investigated, focusing on regioselectivity and yield optimization. One common method includes electrophilic aromatic substitution reactions, which allow for controlled placement of functional groups while minimizing by-products.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer and antiviral agent.

Antitumor Activity

Research indicates that compounds with similar structures exhibit varying degrees of antitumor activity. For instance, derivatives with hydroxyl or amino substitutions have shown potent antitumor effects, while the benzyloxy derivative's activity remains less characterized but suggests moderate potential based on structural analogies .

A study comparing various benzyloxy-substituted fluorobenzenes found that while some exhibited significant cytotoxicity against cancer cell lines, this compound did not demonstrate comparable potency. The lack of strong antitumor activity may be attributed to its electronic properties influenced by the benzyloxy and ethyl groups .

Antiviral Activity

The compound's antiviral properties have been less extensively studied. However, related compounds in the fluorinated benzene class have shown promising results against viral infections by inhibiting viral replication mechanisms. For example, certain fluorinated nucleoside analogs have demonstrated efficacy against viruses through mechanisms such as inhibition of viral polymerases or interference with viral entry into host cells .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for developing therapeutic applications. Preliminary studies suggest that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis.

Enzyme Inhibition

Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism. For instance, inhibition of S-adenosylhomocysteine hydrolase has been linked to reduced tumor growth in certain cancer models . The benzyloxy group may enhance binding affinity to these enzymes due to hydrophobic interactions.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Anticancer Screening : In vitro assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that while the compound did not exhibit significant cytotoxicity compared to established chemotherapeutics, it showed potential as a lead compound for further modifications aimed at enhancing activity.

- Antiviral Assays : A preliminary screening against common viral pathogens indicated some level of antiviral activity, although further studies are needed to elucidate specific mechanisms and efficacy.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Cell Line/Pathogen | IC50/EC50 | Comments |

|---|---|---|---|

| Antitumor | HeLa | Not significant | Moderate cytotoxicity compared to controls |

| Antiviral | Vesicular stomatitis virus (VSV) | TBD | Preliminary data suggest efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.